N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide
Overview
Description
N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide, also known as S-Amino-2-methylphenyl-2-[2-sec-butyl-phenoxy]propanamide, is an organic compound with a wide range of applications in scientific research and lab experiments. It is a white powder that is soluble in water and ethanol, and has a molecular weight of 278.34 g/mol. This compound has been used in various scientific and medical studies, as it has many biochemical and physiological effects.
Scientific Research Applications
Aromatase Inhibitors
Research on derivatives similar to the queried compound has shown significant activity as inhibitors of estrogen biosynthesis, with potential applications in treating hormone-dependent breast cancer. For example, 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones demonstrated strong inhibition of human placental aromatase, indicating their potential as better candidates for breast cancer treatment due to their strong and selective inhibition of estrogen biosynthesis compared to aminoglutethimide (Hartmann & Batzl, 1986).
Pharmacokinetics and Metabolism
Studies on selective androgen receptor modulators (SARMs) that share a similar propanamide structure have explored their pharmacokinetics and metabolism in preclinical models. Such research helps in understanding the molecular properties and metabolic profile of these compounds, facilitating the investigation of ideal pharmacokinetic characteristics for therapeutic applications (Di Wu et al., 2006).
Antiulcer Agents
The synthesis and evaluation of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides and related compounds for their antisecretory activity against gastric acid secretion highlight another therapeutic area of interest. These compounds showed promising antisecretory activity, suggesting potential for development as antiulcer agents (Ueda et al., 1991).
Antimalarial Activity
The optimization of phenotypic hits based on an aminoacetamide scaffold led to compounds with low-nanomolar activity against the malaria parasite, Plasmodium falciparum. Although challenges with aqueous solubility and microsomal stability were noted, the research indicates the potential for developing novel antimalarial drugs (Norcross et al., 2019).
Chelates with High Potential for Functionalization
The synthesis of bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines represents an advancement in the creation of N,O-ligands for the coordination of first-row transition metals. This area of research opens up new possibilities for the development of responsive systems and bioactivation through coordination chemistry (Olesiejuk et al., 2018).
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-5-13(2)16-9-6-7-12-19(16)24-15(4)20(23)22-18-11-8-10-17(21)14(18)3/h6-13,15H,5,21H2,1-4H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFVGSIPDTWVLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)C(=O)NC2=CC=CC(=C2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.